3-Chloro-5-methoxybenzaldehyde

描述

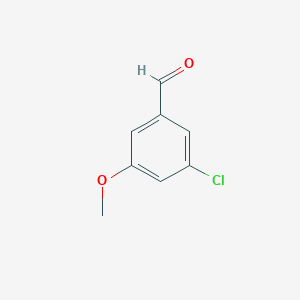

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSBBELFYSUAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619813 | |

| Record name | 3-Chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-68-4 | |

| Record name | 3-Chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 3-Chloro-5-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile intermediates in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the dual reactivity of the aromatic ring and the aldehyde functional group. The specific nature and position of substituents on the benzene ring allow for precise control over the molecule's electronic properties and steric hindrance, thereby guiding its reactivity in subsequent synthetic steps. 3-Chloro-5-methoxybenzaldehyde, with its distinct substitution pattern, is a prime example of a strategic building block, offering a unique combination of electronic and steric properties for the synthesis of targeted bioactive molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications, with a focus on its relevance to drug development.

Physicochemical and Safety Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical properties and safety considerations. The Chemical Abstracts Service (CAS) number for 3-Chloro-5-methoxybenzaldehyde is 164650-68-4 [1].

Key Physicochemical Data

A summary of the essential physicochemical properties of 3-Chloro-5-methoxybenzaldehyde is presented in the table below for easy reference. This data is critical for designing experimental procedures, including reaction setup, solvent selection, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 164650-68-4 | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Appearance | Solid | Sigma-Aldrich |

| IUPAC Name | 3-chloro-5-methoxybenzaldehyde | [1][2] |

| SMILES | COC1=CC(C=O)=CC(Cl)=C1 | [2] |

| InChI Key | BMSBBELFYSUAOR-UHFFFAOYSA-N | [2] |

Safety and Handling

3-Chloro-5-methoxybenzaldehyde is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 3-Chloro-5-methoxybenzaldehyde: A Mechanistic Approach

While multiple synthetic routes to substituted benzaldehydes exist, a highly effective and industrially relevant method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction [3][4][5]. This reaction is particularly well-suited for electron-rich arenes, making it a logical choice for the formylation of a precursor like 3,5-dichloroanisole or, more directly, 3-chloroanisole. The methoxy group is an activating, ortho-, para-director, which would direct the formylation to the positions ortho and para to it. Starting with 3-chloroanisole, the Vilsmeier-Haack reaction would yield a mixture of isomers, which would require purification. A more regioselective approach would be to start from a precursor that already has the desired substitution pattern.

A plausible and efficient synthetic route starts from the commercially available 1,3,5-trichlorobenzene. This multi-step synthesis is designed to ensure high regioselectivity.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Nucleophilic Aromatic Substitution (SNAAr): Selective replacement of one chlorine atom with a methoxy group.

-

Formylation: Introduction of the aldehyde group, for instance, via a Vilsmeier-Haack reaction on the resulting 3,5-dichloroanisole.

Sources

- 1. 3-CHLORO-5-METHOXYBENZALDEHYDE(164650-68-4) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Chloro-5-methoxybenzaldehyde: Properties, Synthesis, and Applications

Abstract

As a pivotal intermediate in synthetic chemistry, 3-Chloro-5-methoxybenzaldehyde (CAS No. 164650-68-4) presents a unique combination of functional groups that make it a valuable building block for complex molecular architectures.[1] Its substituted benzaldehyde framework is frequently exploited in the development of novel therapeutic agents and other high-value chemical entities. This guide provides an in-depth examination of its core physicochemical properties, a detailed spectroscopic profile, validated protocols for its synthesis and purification, and an exploration of its reactivity and applications, particularly within the domain of drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.

Core Physicochemical & Structural Properties

3-Chloro-5-methoxybenzaldehyde is a disubstituted aromatic aldehyde featuring a chloro and a methoxy group at the meta-positions relative to the formyl group. This substitution pattern dictates its electronic properties and reactivity, rendering the aldehyde susceptible to nucleophilic attack while also influencing the regioselectivity of further aromatic substitutions. At ambient conditions, it exists as a solid, typically a white to light yellow powder.[2][3] While a specific melting point is not widely reported in curated databases, its solid state is well-documented by commercial suppliers. Its solubility is predicted to be low in aqueous media but high in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and tetrahydrofuran (THF), a characteristic stemming from its relatively nonpolar aromatic core.

A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Core Identifiers and Physicochemical Properties of 3-Chloro-5-methoxybenzaldehyde

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-5-methoxybenzaldehyde | [1] |

| CAS Number | 164650-68-4 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1][3] |

| Appearance | White to light yellow solid/powder | [2][3] |

| Canonical SMILES | COC1=CC(=CC(=C1)C=O)Cl | [1] |

| InChI Key | BMSBBELFYSUAOR-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 170.0134572 Da | [1] |

| XLogP3 (Computed) | 2.6 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Synthesis and Purification Protocol

The synthesis of 3-Chloro-5-methoxybenzaldehyde can be reliably achieved through the O-methylation of its corresponding phenolic precursor, 3-chloro-5-hydroxybenzaldehyde. This transformation is a standard Williamson ether synthesis, a robust and well-understood reaction in organic chemistry. The protocol described below is adapted from a method detailed in patent literature, ensuring its industrial relevance and scalability.[4]

Experimental Protocol: Synthesis via O-Methylation

-

Reaction Setup: To a solution of 3-chloro-5-hydroxybenzaldehyde (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (K₂CO₃, 2.0 equivalents) with vigorous stirring.

-

Causality Insight: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation without interfering with the nucleophilicity of the phenoxide. K₂CO₃ is a mild base sufficient to deprotonate the weakly acidic phenolic hydroxyl group to form the reactive potassium phenoxide nucleophile. An excess is used to drive the deprotonation to completion.

-

-

Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the suspension at room temperature.

-

Causality Insight: Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide. A moderate excess ensures the complete consumption of the phenoxide intermediate. The reaction is typically exothermic, and dropwise addition helps maintain temperature control.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with UV light and a potassium permanganate stain. The disappearance of the starting material spot indicates reaction completion.

-

Work-up and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMF).

-

Causality Insight: The aqueous work-up serves to quench the reaction and dissolve the inorganic salts (KBr, excess K₂CO₃). Ethyl acetate is a suitable extraction solvent in which the product has high solubility and is immiscible with water. Multiple extractions ensure efficient recovery of the product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the resulting residue via silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether or hexanes to afford 3-Chloro-5-methoxybenzaldehyde as a solid.[4]

Workflow Diagram: Synthesis of 3-Chloro-5-methoxybenzaldehyde

Spectroscopic and Analytical Profile

The structural identity and purity of 3-Chloro-5-methoxybenzaldehyde are confirmed through a combination of spectroscopic techniques.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum provides unambiguous confirmation of the compound's structure. A published spectrum in CDCl₃ shows the following key resonances:[4]

-

δ 9.89 (s, 1H): This singlet in the downfield region is characteristic of the aldehydic proton (-CHO). Its deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond.

-

δ 7.41 (s, 1H), δ 7.28 (s, 1H), δ 7.13 (s, 1H): These three signals correspond to the protons on the aromatic ring. Their appearance as apparent singlets (or very narrow triplets/doublets with small meta-coupling constants, J ≈ 1.5-3.0 Hz) is consistent with the 1,3,5-substitution pattern. The specific assignments are H2, H6, and H4, respectively.

-

δ 3.84 (s, 3H): This sharp singlet integrating to three protons is characteristic of the methoxy group (-OCH₃) protons.

Carbon Nuclear Magnetic Resonance (¹³C-NMR)

-

~191 ppm: Aldehyde carbonyl carbon (C=O).

-

~161 ppm: Aromatic carbon attached to the methoxy group (C-5).

-

~138 ppm: Aromatic carbon attached to the aldehyde group (C-1).

-

~136 ppm: Aromatic carbon attached to the chlorine atom (C-3).

-

~125 ppm, ~123 ppm, ~112 ppm: The three aromatic C-H carbons (C-2, C-4, C-6).

-

~56 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions characteristic of its functional groups. Key predicted vibrational frequencies include:

-

~1700 cm⁻¹ (strong, sharp): C=O stretching of the aromatic aldehyde.

-

~2850 cm⁻¹ and ~2750 cm⁻¹ (medium): C-H stretching of the aldehyde (Fermi doublet).

-

~1580-1600 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1050 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

-

~800-600 cm⁻¹ (medium-strong): C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 170.0135 Da.[1] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments. Predicted values for common adducts in electrospray ionization (ESI) are provided in Table 2.

Table 2: Predicted m/z for Common ESI-MS Adducts of 3-Chloro-5-methoxybenzaldehyde

| Adduct Ion | Predicted m/z (for ³⁵Cl) | Source |

| [M+H]⁺ | 171.02074 | [5] |

| [M+Na]⁺ | 193.00268 | [5] |

| [M-H]⁻ | 169.00618 | [5] |

Chemical Reactivity and Applications in Drug Discovery

The utility of 3-Chloro-5-methoxybenzaldehyde as a synthetic intermediate is rooted in the reactivity of its aldehyde functional group and the potential for modification of its substituted aromatic ring.

Key Reactions of the Aldehyde Group:

-

Reductive Amination: The aldehyde can be readily converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB).

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to a benzyl alcohol using sodium borohydride (NaBH₄).

-

Condensation Reactions: It serves as an electrophile in aldol and Knoevenagel condensations, forming α,β-unsaturated carbonyl compounds.

Application as a Pharmaceutical Building Block

The true value of this compound is demonstrated by its application in the synthesis of biologically active molecules. Its specific substitution pattern allows for the precise introduction of pharmacophoric elements.

-

Inhibitors of Trypanosoma brucei Methionyl-tRNA Synthetase: In a notable example, 3-Chloro-5-methoxybenzaldehyde was used as a key starting material in the synthesis of urea-based inhibitors targeting a crucial enzyme in Trypanosoma brucei, the parasite responsible for African sleeping sickness.[6] The aldehyde was converted to a benzylamine via reductive amination, which was then incorporated into the final inhibitor structure. This work highlights the compound's direct utility in developing treatments for neglected tropical diseases.[6]

-

Hepatitis C Virus (HCV) Protease Inhibitors: Patent literature describes the use of 3-Chloro-5-methoxybenzaldehyde as an intermediate in the synthesis of novel inhibitors targeting the HCV NS3-NS4A serine protease, an enzyme essential for viral replication.[4] This application underscores its value in the development of antiviral therapeutics.

The logical flow for utilizing this aldehyde in a typical drug discovery synthesis is illustrated below.

Sources

- 1. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-methoxybenzaldehyde CAS:164650-68-4, CasNo.164650-68-4 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 3. 3-Chloro-5-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. EP2366704A1 - Inhibitors of serine proteases - Google Patents [patents.google.com]

- 5. PubChemLite - 3-chloro-5-methoxybenzaldehyde (C8H7ClO2) [pubchemlite.lcsb.uni.lu]

- 6. Urea-based inhibitors of Trypanosoma brucei methionyl-tRNA synthetase: selectivity and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-5-methoxybenzaldehyde structural formula

An In-depth Technical Guide to 3-Chloro-5-methoxybenzaldehyde: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-5-methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. We will delve into its structural characteristics, plausible synthetic pathways, spectroscopic signature, and its role as a versatile building block for more complex molecular architectures. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of this compound's properties and potential applications.

Core Molecular Profile and Structural Elucidation

3-Chloro-5-methoxybenzaldehyde is a disubstituted benzaldehyde featuring a chlorine atom and a methoxy group at the meta positions relative to the formyl group. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and utility.

Chemical Identity

-

IUPAC Name : 3-chloro-5-methoxybenzaldehyde[1]

-

Molecular Formula : C₈H₇ClO₂[1]

-

Molecular Weight : 170.59 g/mol [1]

-

CAS Number : 164650-68-4[1]

-

Synonyms : 3-methoxy-5-chlorobenzaldehyde, Benzaldehyde, 3-chloro-5-methoxy-[1]

Structural Representation

The molecule consists of a benzene ring functionalized with an aldehyde (-CHO) group, a chlorine (-Cl) atom, and a methoxy (-OCH₃) group.

| 2D Structure | 3D Conformation (Ball-and-Stick) |

ngcontent-ng-c887220695="" class="ng-star-inserted"> | |

| Source: PubChem CID 21904633 | Source: PubChem CID 21904633[1] |

Physicochemical and Computed Properties

A summary of key computed properties provides insight into the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| XLogP3 | 2.6 | PubChem[1] |

| Monoisotopic Mass | 170.0134572 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Formal Charge | 0 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Machine-Readable Identifiers

Synthesis and Chemical Reactivity

While specific industrial-scale synthesis protocols for 3-Chloro-5-methoxybenzaldehyde are not extensively documented in public literature, a plausible synthetic route can be designed based on established principles of organic chemistry. Substituted benzaldehydes are pivotal starting materials for a vast array of chemical transformations.[3]

Retrosynthetic Analysis and Plausible Forward Synthesis

A logical approach to synthesizing 3-Chloro-5-methoxybenzaldehyde involves the strategic functionalization of a simpler aromatic precursor. The directing effects of the substituents are critical considerations in planning the sequence of reactions. The aldehyde group is a meta-director, while the methoxy group is an ortho-, para-director. The chloro group is also an ortho-, para-director, albeit a deactivating one.

A potential synthetic workflow could start from a commercially available precursor like 3,5-dihydroxybenzoic acid or 3-chloro-5-hydroxybenzaldehyde.[3]

Caption: A plausible synthetic route to 3-Chloro-5-methoxybenzaldehyde.

Experimental Protocol (Exemplary):

-

Dissolution : Dissolve 3-chloro-5-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Basification : Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution to deprotonate the phenolic hydroxyl group.

-

Methylation : Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring : Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification : Redissolve the crude product in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product using column chromatography on silica gel.

Inherent Reactivity

The chemical behavior of 3-Chloro-5-methoxybenzaldehyde is governed by its three functional groups:

-

Aldehyde Group : This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form C-C bonds.

-

Aromatic Ring : The ring is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro and aldehyde groups, which outweighs the activating effect of the methoxy group. Electrophiles will preferentially add to the positions ortho to the methoxy group and meta to the chloro and aldehyde groups (positions 2, 4, and 6).

-

Chloro and Methoxy Groups : These substituents modulate the electronic properties of the ring and can influence the molecule's overall lipophilicity and potential for intermolecular interactions.

Spectroscopic Characterization Profile

Confirming the identity and purity of 3-Chloro-5-methoxybenzaldehyde relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not provided in the search results, we can predict the characteristic signals based on analogous structures.[4][5][6]

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO) : A singlet around δ 9.8-10.0 ppm. - Aromatic Protons : Three distinct signals in the aromatic region (δ 7.0-7.8 ppm), likely appearing as two doublets (or triplets) and one singlet, corresponding to the protons at positions 2, 4, and 6. - Methoxy Protons (OCH₃) : A sharp singlet around δ 3.8-3.9 ppm, integrating to 3H.[4] |

| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal in the downfield region, typically δ 190-195 ppm.[4] - Aromatic Carbons : Six distinct signals between δ 110-160 ppm. The carbon attached to the methoxy group (C5) would be the most downfield (around 160 ppm), while the carbon attached to the chlorine (C3) would also be significantly shifted. - Methoxy Carbon (OCH₃) : A signal around δ 55-56 ppm.[4] |

| IR Spectroscopy | - C=O Stretch (Aldehyde) : A strong, sharp absorption band around 1700-1710 cm⁻¹. - C-H Stretch (Aldehyde) : Two weak bands around 2720 and 2820 cm⁻¹. - C-O Stretch (Methoxy) : An absorption band around 1250 cm⁻¹. - C-Cl Stretch : A band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺) : A peak at m/z 170. A characteristic isotopic pattern (M+2 peak) at m/z 172 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.[6] - Fragmentation : A prominent peak corresponding to the loss of the aldehyde proton (M-1) and/or the formyl group (M-29). |

Role in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals.[3] The presence of chloro and methoxy groups on the aromatic scaffold is of particular strategic importance in medicinal chemistry.

The Influence of Chloro and Methoxy Groups

The chloro and methoxy substituents can profoundly influence a drug candidate's properties:[7]

-

Chlorine Atom : Often introduced to increase metabolic stability by blocking sites susceptible to oxidative metabolism. It also enhances lipophilicity, which can improve membrane permeability. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with protein targets.[8]

-

Methoxy Group : Can act as a hydrogen bond acceptor. Its metabolic fate is often O-demethylation, which can be a designed clearance pathway or a route to an active metabolite. The methoxy group generally increases polarity compared to a methyl group.[7]

The strategic placement of these functional groups allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound, as well as its binding affinity to a biological target.[7][8]

Caption: Use of building blocks like 3-Chloro-5-methoxybenzaldehyde in a typical drug discovery pipeline.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Chloro-5-methoxybenzaldehyde is associated with the following hazards:

Handling Recommendations :

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Chloro-5-methoxybenzaldehyde is a valuable chemical intermediate whose structural features—the reactive aldehyde group and the modulating chloro and methoxy substituents—make it a versatile tool for synthetic chemists. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a sophisticated building block for constructing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in research and development.

References

-

PubChem. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 . National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-chloro-5-methoxybenzaldehyde (C8H7ClO2) . Université du Luxembourg. [Link]

-

Guo, B., et al. Electronic Supplementary Information for Design of recyclable TEMPO derivatives... . The Royal Society of Chemistry. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery . YouTube. [Link]

-

Thulluri, C., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

Zhou, R., et al. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine . Asian Journal of Chemistry. [Link]

Sources

- 1. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Page loading... [guidechem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 3-Chloro-5-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 3-Chloro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic profile, arising from the interplay between the meta-directing chloro and methoxy substituents and the reactive aldehyde functionality, makes it a strategic intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis and purification, an analysis of its chemical reactivity, and a discussion of its applications for researchers, scientists, and professionals in drug development.

3-Chloro-5-methoxybenzaldehyde is a solid at room temperature, possessing the key structural attributes of a chloro group, a methoxy group, and an aldehyde group on a benzene ring.[1] These features dictate its solubility, reactivity, and utility as a synthetic precursor.

Key Identifiers and Properties

A summary of the fundamental properties of 3-Chloro-5-methoxybenzaldehyde is presented below. While an experimental melting point is not widely reported in public literature, its solid form suggests a melting point higher than room temperature, likely influenced by the crystal lattice packing enabled by the polar functional groups.

| Property | Value | Source(s) |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| IUPAC Name | 3-chloro-5-methoxybenzaldehyde | [3] |

| CAS Number | 164650-68-4 | [3] |

| Physical Form | Solid | [1] |

| XLogP3 (Predicted) | 2.6 | [2] |

| InChI Key | BMSBBELFYSUAOR-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=CC(=CC(=C1)C=O)Cl | [1][3] |

Synthesis and Purification Protocol

The synthesis of 3-Chloro-5-methoxybenzaldehyde is not commonly detailed in literature. However, a robust and logical synthetic route can be executed via the methylation of its phenolic precursor, 3-chloro-5-hydroxybenzaldehyde, which is a commercially available starting material.[4][5] This Williamson ether synthesis is a standard, high-yielding transformation in organic chemistry.

Proposed Synthesis Workflow

The following diagram outlines the logical flow for the synthesis and subsequent purification of the target compound.

Caption: Workflow for Synthesis and Purification.

Step-by-Step Experimental Protocol

Materials:

-

3-chloro-5-hydroxybenzaldehyde (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)

-

Anhydrous acetone

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with anhydrous acetone, add 3-chloro-5-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously at room temperature.

-

Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and byproducts). Wash the filter cake with a small amount of acetone.

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate and wash successively with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Strategy

The crude 3-Chloro-5-methoxybenzaldehyde can be purified by one of two primary methods:

-

Recrystallization: This is the preferred method for large-scale purification. A suitable solvent system must be identified where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[6] A common choice for aromatic aldehydes is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[7] The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce the formation of pure crystals, which are then collected by filtration.[8]

-

Column Chromatography: For smaller scales or to separate impurities with similar solubility profiles, silica gel chromatography is effective. A solvent system of ethyl acetate and hexane is typically used, with the polarity adjusted based on TLC analysis.

Spectroscopic and Analytical Characterization

Structural confirmation of 3-Chloro-5-methoxybenzaldehyde relies on standard spectroscopic techniques. While a publicly available experimental spectrum is scarce, the expected data can be reliably predicted based on the analysis of closely related structures, such as 3-methoxybenzaldehyde.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the chloro and methoxy groups at the 3- and 5-positions, respectively, creates a distinct pattern in the aromatic region of the ¹H NMR spectrum.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~9.95 | Singlet (s) |

| ~7.50 | Triplet (t, J ≈ 1.5 Hz) |

| ~7.40 | Triplet (t, J ≈ 2.0 Hz) |

| ~7.20 | Triplet (t, J ≈ 2.0 Hz) |

| ~3.85 | Singlet (s) |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~161 | Aromatic Carbon (C-5, attached to -OCH₃) |

| ~138 | Aromatic Carbon (C-1, attached to -CHO) |

| ~136 | Aromatic Carbon (C-3, attached to -Cl) |

| ~125 | Aromatic Carbon (C-6) |

| ~122 | Aromatic Carbon (C-2) |

| ~113 | Aromatic Carbon (C-4) |

| ~56 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl stretch.

-

~1700 cm⁻¹: Strong C=O stretch (aldehyde)

-

~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretches (aldehyde)

-

~1250 cm⁻¹: C-O stretch (aryl ether)

-

~780 cm⁻¹: C-Cl stretch

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M+2 peak with approximately one-third the intensity of the M+ peak.

-

m/z 170/172: Molecular ion [M]⁺ and [M+2]⁺

-

m/z 169/171: Loss of a hydrogen radical [M-H]⁺

-

m/z 141/143: Loss of the formyl radical [M-CHO]⁺

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-Chloro-5-methoxybenzaldehyde stems from the reactivity of both the aldehyde group and the aromatic ring. It is a key intermediate for synthesizing a wide array of more complex molecules.[4]

Reactions of the Aldehyde Group

The aldehyde is the primary site of reactivity, participating in numerous transformations crucial for building molecular diversity:

-

Condensation Reactions: It readily reacts with amines to form Schiff bases (imines) and with hydrazines to form hydrazones.[12][13] These reactions are fundamental in the synthesis of many heterocyclic compounds and are often used to link molecular fragments in drug design.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding substituted benzylamine.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 3-chloro-5-methoxybenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde is readily reduced to 3-chloro-5-methoxybenzyl alcohol using mild reducing agents such as sodium borohydride.[14]

-

Nucleophilic Additions: It can undergo Wittig reactions to form alkenes or Grignard reactions to form secondary alcohols.

The following diagram illustrates the central role of the aldehyde group in generating diverse molecular scaffolds.

Caption: Key transformations of the aldehyde group.

Influence on the Aromatic Ring

The aldehyde group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. The methoxy group is activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The positions available for substitution (C2, C4, C6) are influenced by this complex interplay. The steric hindrance and electronic effects make this molecule a nuanced substrate for further functionalization of the aromatic ring.

Role in Medicinal Chemistry

Substituted benzaldehydes are foundational components in the synthesis of new therapeutic agents.[4] The 3-chloro-5-methoxy substitution pattern is of particular interest:

-

Scaffold for Heterocycles: It is an ideal starting point for synthesizing substituted pyrazoles, benzimidazoles, and other heterocyclic systems that form the core of many marketed drugs.[12]

-

Modulation of Physicochemical Properties: The chloro group often enhances metabolic stability and membrane permeability, while the methoxy group can participate in hydrogen bonding and modulate solubility. This allows medicinal chemists to fine-tune the pharmacokinetic properties of a lead compound.

Safety and Handling

3-Chloro-5-methoxybenzaldehyde must be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, and causes serious eye irritation.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3-Chloro-5-methoxybenzaldehyde, with a molecular weight of 170.59 g/mol , is a strategically important synthetic intermediate. Its preparation from 3-chloro-5-hydroxybenzaldehyde is straightforward, and its purification can be achieved by standard laboratory techniques. The true value of this compound lies in the versatile reactivity of its aldehyde group, which serves as a handle for extensive molecular elaboration. For scientists engaged in drug discovery and development, it offers a reliable and functionalized scaffold for the synthesis of novel compounds with potential therapeutic value.

References

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (n.d.). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. UNC Asheville. Retrieved from [Link]

- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.

-

Substituted Benzaldehyde: Significance and symbolism. (2025). Wisdomlib. Retrieved from [Link]

-

Various Authors. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Retrieved from [Link]

-

The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2009). Semantic Scholar. Retrieved from [Link]

-

Scope of substituted benzaldehydes. ResearchGate. Retrieved from [Link]

-

Purification: How To. University of Rochester Department of Chemistry. Retrieved from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental). Human Metabolome Database. Retrieved from [Link]

-

Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

3-Chloro-5-methoxyphenol: A Versatile Intermediate for Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved from [Link]

-

3-chloro-5-methoxybenzaldehyde (C8H7ClO2). PubChemLite. Retrieved from [Link]

-

3-Chloro-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde. Erowid. Retrieved from [Link]

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. Retrieved from [Link]

-

3-chloro-4-hydroxy-5-methoxybenzaldehyde (C8H7ClO3). PubChemLite. Retrieved from [Link]

-

3-Chloro-5-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. PubChemLite - 3-chloro-5-methoxybenzaldehyde (C8H7ClO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Purification [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 13. Synthesis and properties of substituted benzaldehyde phenylhydrazones | Semantic Scholar [semanticscholar.org]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-methoxybenzaldehyde

Introduction

3-Chloro-5-methoxybenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique 1,3,5-substitution pattern, featuring chloro, methoxy, and formyl groups, makes it a valuable building block for active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The precise arrangement of these functional groups allows for regioselective modifications, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to 3-Chloro-5-methoxybenzaldehyde (CAS No: 164650-68-4), delving into the mechanistic rationale, experimental protocols, and comparative analysis of the prevalent methodologies.[1]

Core Synthetic Challenge: Regioselectivity

The primary challenge in the synthesis of 3-chloro-5-methoxybenzaldehyde lies in achieving the desired 1,3,5-substitution pattern. Direct electrophilic formylation of the logical precursor, 1-chloro-3-methoxybenzene (m-chloroanisole), is complicated by the directing effects of the existing substituents.[2][3][4]

-

Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing. It donates electron density to the aromatic ring through resonance, favoring electrophilic attack at the C2, C4, and C6 positions.

-

Chloro Group (-Cl): Deactivating due to its inductive electron-withdrawing effect, yet it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

The cumulative effect is strong activation towards substitution at the C4 and C6 positions, and to a lesser extent, the C2 position. The target C5 position is meta to the strongly activating methoxy group, making direct formylation of m-chloroanisole inefficient and prone to yielding a mixture of undesired isomers. Therefore, successful synthetic strategies must employ methods that override these innate directing effects or utilize precursors where the 1,3,5-substitution is pre-established.

Strategic Synthesis Pathways

To overcome the regiochemical challenge, several strategic pathways have been developed. The most prominent and practical approaches involve either the formylation of a strategically chosen precursor or the chemical modification of a molecule already possessing the requisite 1,3,5-substitution pattern.

Pathway 1: Vilsmeier-Haack Formylation of 3,5-dichloroanisole followed by Nucleophilic Substitution

A robust and frequently employed strategy involves a two-step process starting from 3,5-dichloroanisole. This pathway cleverly circumvents the regioselectivity issue by beginning with a symmetrical molecule and sequentially introducing the required functional groups.

Workflow Overview:

Sources

3-Chloro-5-methoxybenzaldehyde safety and hazards.

An In-Depth Technical Guide to the Safety and Hazards of 3-Chloro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 3-Chloro-5-methoxybenzaldehyde (CAS No: 164650-68-4), a key intermediate in pharmaceutical synthesis and chemical research. Adherence to the protocols and recommendations outlined herein is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Compound Profile and Significance

3-Chloro-5-methoxybenzaldehyde is a substituted aromatic aldehyde. Its molecular structure, featuring a chlorine atom and a methoxy group on the benzaldehyde ring, makes it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of 3-Chloro-5-methoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 164650-68-4 | [2][3] |

| SMILES String | COC1=CC(C=O)=CC(Cl)=C1 | [1] |

| InChI Key | BMSBBELFYSUAOR-UHFFFAOYSA-N | [1] |

GHS Hazard Identification and Classification

3-Chloro-5-methoxybenzaldehyde is classified under the Globally Harmonized System (GHS) with the following hazards.[2][3] It is imperative to understand these classifications to implement appropriate safety measures.

Hazard Statements:

Hazard Classes:

-

Eye Irritation: Category 2A[2]

-

Specific Target Organ Toxicity (Single Exposure); Respiratory tract irritation: Category 3[2][3]

The following diagram illustrates the GHS hazard profile for 3-Chloro-5-methoxybenzaldehyde.

Caption: GHS Hazard Profile of 3-Chloro-5-methoxybenzaldehyde.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Handling

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4][5] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

-

Dust Formation: As a solid, care must be taken to avoid the formation of dust and aerosols.[4]

Storage

-

Container: Keep the container tightly closed in a dry and cool place.[3][6]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[7]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are non-negotiable when working with 3-Chloro-5-methoxybenzaldehyde.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[7][8] | Prevents eye irritation from dust particles or splashes.[2][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[8] A lab coat or chemical-resistant apron should be worn.[8][9] | Protects against skin irritation upon contact.[2][3] Gloves should be inspected before use and disposed of properly after handling.[7] |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5] Use of a respirator should be part of a comprehensive respiratory protection program.[9] | Mitigates the risk of respiratory irritation from inhaling dust particles.[2][3] |

The following workflow outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Toxicological and Ecological Information

While comprehensive toxicological data is not fully available, the GHS classification indicates that 3-Chloro-5-methoxybenzaldehyde is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3] The ecotoxicological effects have not been fully investigated, and release into the environment should be avoided.[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[3]

References

- 3-Chloro-5-methoxybenzaldehyde - Sigma-Aldrich.

- 3-CHLORO-5-METHOXYBENZALDEHYDE SDS, 164650-68-4 Safety D

- 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem.

- Chemical Safety: Personal Protective Equipment.

- 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem.

- Essential Chemical PPE - Trimaco.

- 3-Chloro Benzaldehyde CAS No 587-04-2 MATERIAL SAFETY D

- SAFETY D

- 3-CHLORO-5-HYDROXYBENZALDEHYDE - Safety D

- Safety D

Sources

- 1. 3-Chloro-5-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-CHLORO-5-HYDROXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. trimaco.com [trimaco.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

Navigating the Solubility Landscape of 3-Chloro-5-methoxybenzaldehyde: A Technical Guide for Researchers

Abstract

Introduction: The Significance of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-Chloro-5-methoxybenzaldehyde is a fundamental physical property that profoundly influences the entire lifecycle of a chemical entity, from its synthesis and purification to its formulation and bioavailability. An in-depth understanding of solubility behavior in various organic solvents is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient chemical reactions. The choice of solvent can significantly impact reaction rates and yields.

-

Crystallization and Purification: The selection of an appropriate solvent system is the cornerstone of effective crystallization processes, enabling the isolation of pure compounds.

-

Formulation Development: For pharmaceutical applications, the solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability.

-

Analytical Method Development: Solubility data is essential for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

3-Chloro-5-methoxybenzaldehyde, with its molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol , is a solid at room temperature.[1][2] Its structure, featuring a moderately polar benzaldehyde group and substituted benzene ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding.

For 3-Chloro-5-methoxybenzaldehyde, we can anticipate the following trends:

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective at solvating 3-Chloro-5-methoxybenzaldehyde due to their ability to engage in dipole-dipole interactions with the carbonyl group and the chloro and methoxy substituents.

-

Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. While the aldehyde group of 3-Chloro-5-methoxybenzaldehyde can act as a hydrogen bond acceptor, its overall capacity for hydrogen bonding is limited. Therefore, good solubility is expected, but it may be less than in polar aprotic solvents.

-

Nonpolar Solvents: Solvents like hexane and toluene are generally poor solvents for polar compounds. However, the presence of the benzene ring in 3-Chloro-5-methoxybenzaldehyde may afford some solubility in aromatic solvents like toluene through π-π stacking interactions.

-

Water: Due to the presence of the hydrophobic benzene ring and the lack of strong hydrogen bonding donor groups, 3-Chloro-5-methoxybenzaldehyde is expected to have very low solubility in water.[4]

While these qualitative predictions are useful, precise, quantitative data is indispensable for process development and optimization. The following section details a robust experimental protocol for obtaining this critical data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the gravimetric "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

3-Chloro-5-methoxybenzaldehyde (solid)[1]

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Experimental Workflow

The experimental workflow for determining the solubility of 3-Chloro-5-methoxybenzaldehyde is depicted in the following diagram:

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precisely weighed amount of the selected organic solvent (e.g., 5 mL).

-

Add an excess of 3-Chloro-5-methoxybenzaldehyde to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is a visual confirmation of saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed container (e.g., an evaporating dish or a vial). Record the exact volume of the filtered aliquot.

-

-

Analysis and Calculation:

-

Remove the solvent from the filtered aliquot by evaporation. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the container in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

The mass of the dissolved 3-Chloro-5-methoxybenzaldehyde is the difference between the final weight of the container with the dried residue and the initial tare weight of the empty container.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of filtered aliquot (mL))

-

Self-Validating System and Best Practices

To ensure the trustworthiness and accuracy of the results, the following self-validating checks should be incorporated:

-

Confirmation of Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent, it indicates that equilibrium has been reached.

-

Mass Balance: After the experiment, the remaining undissolved solid can be collected, dried, and weighed to perform a mass balance calculation, accounting for the initial amount of compound added and the amount that dissolved.

-

Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the method and to identify any potential outliers.

-

Purity of Compound and Solvents: The purity of 3-Chloro-5-methoxybenzaldehyde and the solvents used should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Expected Solubility Profile and Data Presentation

| Solvent | Solvent Type | Expected Solubility Range (at 25 °C) |

| Hexane | Nonpolar | Very Low (< 1 mg/mL) |

| Toluene | Aromatic | Low to Moderate (1-10 mg/mL) |

| Diethyl Ether | Slightly Polar | Moderate (10-50 mg/mL) |

| Ethyl Acetate | Polar Aprotic | High (50-200 mg/mL) |

| Acetone | Polar Aprotic | High (> 200 mg/mL) |

| Isopropanol | Polar Protic | Moderate to High (20-100 mg/mL) |

| Ethanol | Polar Protic | Moderate to High (30-150 mg/mL) |

| Methanol | Polar Protic | High (> 150 mg/mL) |

| Water | Aqueous | Very Low (< 0.1 mg/mL) |

Safety and Handling

3-Chloro-5-methoxybenzaldehyde is classified as harmful if swallowed and causes skin and eye irritation.[2] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[5][6][7]

Conclusion

The solubility of 3-Chloro-5-methoxybenzaldehyde in organic solvents is a critical parameter for its effective utilization in research and development. This technical guide has provided a theoretical framework for understanding its solubility behavior and a detailed, robust experimental protocol for its quantitative determination. By following the outlined procedures and best practices, researchers can generate reliable solubility data to guide solvent selection, optimize reaction conditions, and streamline purification processes. The principles and methodologies described herein are broadly applicable to the characterization of other key chemical intermediates and active pharmaceutical ingredients.

References

- Vertex AI Search.

- Sigma-Aldrich. 3-Chloro-5-methoxybenzaldehyde.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube.

- Solubility of Organic Compounds.

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Echemi.

- PubChem. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633.

- Solubility of Things. Benzaldehyde.

- PubChem. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619.

- ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF.

- PubChem. Benzaldehyde | C6H5CHO | CID 240.

- Biosynth.

- Thermo Fisher Scientific.

Sources

- 1. 3-Chloro-5-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. biosynth.com [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-5-methoxybenzaldehyde

Introduction: The Strategic Importance of 3-Chloro-5-methoxybenzaldehyde in Modern Drug Discovery

3-Chloro-5-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the chloro and methoxy groups at the meta positions, make it a versatile scaffold and a key intermediate in the synthesis of a diverse range of bioactive molecules. In the realm of drug development, the precise characterization of such intermediates is not merely a procedural formality but a cornerstone of robust and reproducible synthetic campaigns. The physical constants, particularly the melting and boiling points, serve as critical benchmarks for identity, purity, and stability.

This guide provides a comprehensive overview of the melting and boiling points of 3-Chloro-5-methoxybenzaldehyde, delving into the theoretical underpinnings of these properties, their experimental determination, and their implications for researchers, scientists, and drug development professionals. While specific experimental values for the melting and boiling points of 3-Chloro-5-methoxybenzaldehyde are not consistently reported across major chemical databases, this guide will equip the reader with the requisite knowledge to determine these values accurately and to understand their significance within the broader context of medicinal chemistry.

Physicochemical Properties of 3-Chloro-5-methoxybenzaldehyde

A foundational understanding of the molecular characteristics of 3-Chloro-5-methoxybenzaldehyde is essential for interpreting its physical behavior. The key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |

| Molecular Weight | 170.59 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| CAS Number | 164650-68-4 | PubChem[1] |

| IUPAC Name | 3-chloro-5-methoxybenzaldehyde | PubChem[1] |

The Influence of Molecular Structure on Melting and Boiling Points

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. In the case of 3-Chloro-5-methoxybenzaldehyde, several structural features are at play:

-

Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms, along with the carbonyl group of the aldehyde, create a significant molecular dipole moment. This leads to electrostatic attractions between adjacent molecules, which must be overcome during melting and boiling.

-

Van der Waals Forces: As with all molecules, London dispersion forces contribute to the overall intermolecular attractions. The size and shape of the molecule influence the magnitude of these forces.

-

Crystal Lattice Effects (for Melting Point): The efficiency with which the molecules can pack into a crystal lattice significantly affects the melting point. Symmetrical molecules tend to have higher melting points due to more stable crystal structures. The substitution pattern on the benzene ring of 3-Chloro-5-methoxybenzaldehyde will determine its packing efficiency.

The chloro and methoxy groups are not merely passive substituents; they play an active role in modulating the bioactivity and pharmacokinetic properties of drug candidates.[3][4] The "magic chloro" effect, for instance, refers to the often-dramatic improvement in a compound's potency upon the introduction of a chlorine atom.[5][6] Similarly, the methoxy group can enhance target binding and improve metabolic stability.[7] Understanding the physical properties of intermediates like 3-Chloro-5-methoxybenzaldehyde is therefore intrinsically linked to the strategic design of novel therapeutics.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A pure compound will typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities will lead to a depression and broadening of the melting range.[8] The following protocol outlines the standard capillary method for determining the melting point of 3-Chloro-5-methoxybenzaldehyde.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the 3-Chloro-5-methoxybenzaldehyde sample is completely dry and in the form of a fine powder to ensure uniform heat transfer.[9]

-

Place a small amount of the powdered sample onto a clean, dry surface.

-

Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

-

-

Loading the Capillary Tube:

-

Measurement:

-

Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[11]

-

Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point of the sample.

-

Self-Validation and Trustworthiness

To ensure the accuracy of the melting point determination, it is crucial to calibrate the thermometer of the apparatus using known standards with sharp, well-defined melting points. Additionally, performing the measurement in triplicate and taking the average value will enhance the reliability of the results.

Caption: Workflow for Micro-Scale Boiling Point Determination.

Conclusion: Integrating Physicochemical Data into the Drug Development Pipeline

The meticulous determination of the melting and boiling points of 3-Chloro-5-methoxybenzaldehyde is a fundamental aspect of its quality control and its effective utilization in synthetic chemistry. These physical constants provide a rapid and cost-effective means of assessing purity and confirming the identity of the material. For drug development professionals, this information is critical for ensuring the consistency of starting materials, which in turn impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient. By adhering to the rigorous experimental protocols outlined in this guide, researchers can generate reliable physicochemical data that will underpin the successful advancement of their research and development programs.

References

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

-

SlidePlayer. (n.d.). DETERMINATION OF MELTING POINTS. Available at: [Link]

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

-

ChemConnections. (n.d.). Boiling Point Determination. Available at: [Link]

-

Unknown. (n.d.). # 5 Determination of Boiling Points. Available at: [Link]

-

Unknown. (n.d.). Boiling Point Determination Procedure. Available at: [Link]

-

Unknown. (2021). experiment (1) determination of melting points. Available at: [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Available at: [Link]

-

Unknown. (n.d.). Determination of melting and boiling points. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-5-methoxybenzaldehyde. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

ResearchGate. (n.d.). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Available at: [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Available at: [Link]

-

ACS Publications. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Available at: [Link]

Sources

- 1. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. drughunter.com [drughunter.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Determination of Melting Point [wiredchemist.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-methoxybenzaldehyde

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

3-Chloro-5-methoxybenzaldehyde is an aromatic aldehyde, a class of compounds pivotal in organic synthesis and the development of pharmaceutical intermediates. Its chemical structure, featuring a benzene ring substituted with an aldehyde, a chloro group, and a methoxy group, provides a unique electronic and steric environment that is of significant interest to researchers. The precise characterization of this molecule is fundamental for its application in drug discovery and materials science, where structural integrity dictates biological activity and material properties.

This guide offers an in-depth analysis of the spectroscopic data for 3-Chloro-5-methoxybenzaldehyde (C₈H₇ClO₂), providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural elucidation. We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, grounding our analysis in the principles of chemical physics and validated experimental practices.

Compound Details:

-

IUPAC Name: 3-chloro-5-methoxybenzaldehyde[1]

-

Monoisotopic Mass: 170.0134572 Da[1]

-

CAS Number: 164650-68-4[1]

Caption: Predicted ¹H NMR couplings for 3-Chloro-5-methoxybenzaldehyde.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, with chemical shifts indicating the carbon's electronic environment.

Data Interpretation: The chemical shifts are influenced by the electronegativity of attached atoms and hybridization. The carbonyl carbon is the most deshielded, appearing furthest downfield.

| Carbon | Expected δ (ppm) | Rationale for Chemical Shift |

| Aldehyde (C=O) | 190 - 193 | The sp² hybridized carbonyl carbon is double-bonded to a highly electronegative oxygen, causing significant deshielding. Data for 3-methoxybenzaldehyde shows this peak at 193.0 ppm. |

| Aromatic (C-Cl) | 135 - 138 | The carbon directly attached to chlorine (C-3) is deshielded by the inductive effect of chlorine. |

| Aromatic (C-OCH₃) | 160 - 162 | The carbon attached to the methoxy group (C-5) is strongly deshielded by the electronegative oxygen. |

| Aromatic (C-CHO) | 137 - 140 | The carbon to which the aldehyde is attached (C-1) is deshielded by the carbonyl group. |

| Aromatic (C-H) | 110 - 130 | The three carbons bonded to hydrogen (C-2, C-4, C-6) appear in the typical aromatic region. Their precise shifts are influenced by the combined electronic effects of the substituents. |

| Methoxy (-OCH₃) | 55 - 57 | The sp³ hybridized methyl carbon is attached to an electronegative oxygen, shifting it downfield. Data for 3-methoxybenzaldehyde shows this peak at 55.4 ppm. |

Predicted shifts are based on data for similar compounds and established substituent effects.

The comprehensive analysis of 3-Chloro-5-methoxybenzaldehyde using mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a self-validating system for its structural confirmation. The molecular weight and isotopic pattern from MS, the specific functional group vibrations in the IR spectrum, and the detailed map of the carbon-hydrogen framework from NMR collectively offer unambiguous evidence for the assigned structure. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this compound in their work.

References

-

PubChem. (n.d.). 3-Chloro-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Bio-Rad. (n.d.). Safety Data Sheet. Retrieved from [Link]

-